![molecular formula C16H23ClN2O3 B2752571 Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate CAS No. 1010073-85-4](/img/structure/B2752571.png)
Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. Research by Sanjeevarayappa et al. (2015) focused on synthesizing a similar compound through a condensation reaction, characterized by spectroscopic evidence and X-ray diffraction data. This study highlighted the compound's potential in forming a three-dimensional architecture through weak intermolecular interactions, which could be pivotal for developing new materials or chemical entities.
Biological Evaluation
Although the specific compound was not directly linked to biological evaluations in the papers found, closely related piperazine derivatives have been assessed for their biological activities. For example, research into tert-butyl piperazine-1-carboxylate derivatives has explored their antibacterial and anthelmintic activities. Studies like those conducted by Kulkarni et al. (2016) and Praveen et al. (2021) have synthesized and characterized new derivatives, assessing their potential in various biological and industrial applications, such as antimicrobial properties and corrosion inhibition.
Receptor Studies
Compounds related to this compound have been investigated for their interaction with biological receptors, particularly in the context of neurotransmission. For instance, derivatives of piperazine have been studied for their antagonist properties at 5-HT1A receptors, as seen in the work by Lanfumey et al. (1993). These studies are crucial for developing new therapeutic agents targeting specific receptor pathways in neurological disorders.
Future Directions
As for future directions, due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . Therefore, Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate and similar compounds may continue to be of interest in the development of new drugs and therapies.
Mechanism of Action
Target of Action
Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperazine derivatives have been found to exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-13(17)14(11-12)21-4/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCALDKXBXSNSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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